1-(3-(Allyloxy)phenethyl)urea
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Overview
Description
1-(3-(Allyloxy)phenethyl)urea is an organic compound with the molecular formula C12H16N2O2. It is a derivative of phenethylamine, where the phenethyl group is substituted with an allyloxy group and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Allyloxy)phenethyl)urea typically involves the reaction of 3-(allyloxy)benzylamine with an isocyanate or a urea derivative. One common method is the reaction of 3-(allyloxy)benzylamine with phenyl isocyanate under mild conditions to form the desired urea compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Allyloxy)phenethyl)urea can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-(Allyloxy)phenethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Medicine: Potential use in the development of new chemotherapeutic agents due to its cytotoxic properties.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 1-(3-(Allyloxy)phenethyl)urea involves its interaction with molecular targets in biological systems. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenethyl)urea: Similar structure but with methoxy groups instead of an allyloxy group.
1-(4-Methylphenethyl)urea: Contains a methyl group on the phenyl ring instead of an allyloxy group.
Uniqueness
1-(3-(Allyloxy)phenethyl)urea is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for the synthesis of unique derivatives and for exploring new chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(3-prop-2-enoxyphenyl)ethylurea |
InChI |
InChI=1S/C12H16N2O2/c1-2-8-16-11-5-3-4-10(9-11)6-7-14-12(13)15/h2-5,9H,1,6-8H2,(H3,13,14,15) |
InChI Key |
PUXFZNUCYFEYQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CCNC(=O)N |
Origin of Product |
United States |
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